2,3-Difluoro-4-methylbenzyl alcohol
Overview
Description
2,3-Difluoro-4-methylbenzyl alcohol is an organic compound with the chemical formula C8H8F2O. It belongs to the family of benzyl alcohols, which are widely used in various fields such as pharmaceuticals and agrochemicals. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the benzene ring, along with a hydroxyl group.
Scientific Research Applications
2,3-Difluoro-4-methylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
2,3-Difluoro-4-methylbenzyl alcohol is considered hazardous. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It is known that benzylic alcohols, such as 2,3-difluoro-4-methylbenzyl alcohol, often interact with various enzymes and proteins within the body .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via hydrogen bonding, given the presence of the hydroxyl (-OH) group in its structure . The fluorine atoms attached to the benzene ring may also participate in halogen bonding, influencing the compound’s interactions with its targets .
Biochemical Pathways
It is known that benzylic alcohols can participate in various biochemical reactions, including oxidation and reduction reactions, and can act as substrates in enzymatic reactions .
Pharmacokinetics
The presence of the hydroxyl group and the fluorine atoms in the compound may influence its solubility, absorption, and distribution within the body .
Result of Action
It is known that benzylic alcohols can have various effects at the molecular and cellular levels, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methylbenzyl alcohol typically involves the fluorination of 4-methylbenzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring using a fluorinating agent such as Selectfluor. The reaction is usually carried out under mild conditions to avoid over-fluorination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form 2,3-Difluoro-4-methylbenzylamine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: 2,3-Difluoro-4-methylbenzaldehyde or 2,3-Difluoro-4-methylbenzoic acid.
Reduction: 2,3-Difluoro-4-methylbenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorobenzyl alcohol
- 4-Methylbenzyl alcohol
- 2,3-Difluoro-4-methylbenzoic acid
Uniqueness
2,3-Difluoro-4-methylbenzyl alcohol is unique due to the combination of fluorine atoms and a methyl group on the benzene ring, which can significantly alter its chemical and biological properties compared to other benzyl alcohols. The presence of fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets .
Properties
IUPAC Name |
(2,3-difluoro-4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSLGRQGXKEAKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CO)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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